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molecular formula C9H5ClF2O B8668543 3-(3,4-Difluorophenyl)prop-2-enoyl chloride CAS No. 376608-66-1

3-(3,4-Difluorophenyl)prop-2-enoyl chloride

Cat. No. B8668543
M. Wt: 202.58 g/mol
InChI Key: HLVDWMSYSIMRNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09255104B2

Procedure details

At 0-5° C., oxalyl dichloride (25.7 g, 202.36 mmol, 3.00 equiv.) was added to a mixture of (E)-3-(3,4-difluorophenyl)acrylic acid (12.4 g, 67.38 mmol, 1.00 equiv.), N,N-dimethylformamide (1 mL), and dichloromethane (150 mL). The solution was stirred at ambient temperature for about 2 hours, and then concentrated in vacuo to give the title product, which was used in the next step without any further purification.
Quantity
25.7 g
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=O)[C:2]([Cl:4])=[O:3].[F:7][C:8]1[CH:9]=[C:10](/[CH:15]=C/C(O)=O)[CH:11]=[CH:12][C:13]=1[F:14].CN(C)C=O>ClCCl>[F:7][C:8]1[CH:9]=[C:10]([CH:15]=[CH:1][C:2]([Cl:4])=[O:3])[CH:11]=[CH:12][C:13]=1[F:14]

Inputs

Step One
Name
Quantity
25.7 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
12.4 g
Type
reactant
Smiles
FC=1C=C(C=CC1F)/C=C/C(=O)O
Name
Quantity
1 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at ambient temperature for about 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC=1C=C(C=CC1F)C=CC(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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